molecular formula C8H9N7O3 B7884317 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 1263213-94-0

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B7884317
CAS No.: 1263213-94-0
M. Wt: 251.20 g/mol
InChI Key: UTLHJPLTBLXVHA-UHFFFAOYSA-N
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Description

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a nitro group at the 4-position of the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-nitro-1H-pyrazole with formaldehyde to form the corresponding pyrazolylmethyl derivative. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N7O3/c9-11-8(16)7-1-2-13(12-7)5-14-4-6(3-10-14)15(17)18/h1-4H,5,9H2,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLHJPLTBLXVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)NN)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137655
Record name 1H-Pyrazole-3-carboxylic acid, 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263213-94-0
Record name 1H-Pyrazole-3-carboxylic acid, 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263213-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 1-[(4-nitro-1H-pyrazol-1-yl)methyl]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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